Product packaging for Laurcetium bromide(Cat. No.:CAS No. 1794-75-8)

Laurcetium bromide

Cat. No.: B158548
CAS No.: 1794-75-8
M. Wt: 380.4 g/mol
InChI Key: WRIKFQHHOLTACB-UHFFFAOYSA-M
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Description

Laurcetium bromide, also known as dodecyl(2-ethoxy-2-oxoethyl)dimethylammonium bromide or Cethexonium, is a quaternary ammonium salt classified as an anti-infective disinfectant . Its molecular formula is C₁₈H₃₈BrNO₂, with a molecular weight of 380.41 g/mol and a CAS registry number of 1794-75-8 . Structurally, it comprises a dodecyl chain, a dimethylammonium group, and a 2-ethoxy-2-oxoethyl moiety, which distinguishes it from simpler quaternary ammonium compounds. This compound is utilized primarily for its antimicrobial properties, targeting pathogens through membrane disruption—a hallmark mechanism of quaternary ammonium disinfectants .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38BrNO2 B158548 Laurcetium bromide CAS No. 1794-75-8

Properties

IUPAC Name

dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38NO2.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;/h5-17H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIKFQHHOLTACB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939214
Record name N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide
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Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794-75-8
Record name 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laurcetium bromide [INN]
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Record name N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl(2-ethoxy-2-oxoethyl)dimethylammonium bromide
Source European Chemicals Agency (ECHA)
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Record name LAURCETIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions

Laurcetium Bromide can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves the large-scale bromination of alkenes or the use of brominating agents in continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Laurcetium Bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, and amines.

    Elimination: Alkenes.

    Oxidation: Alcohols

Scientific Research Applications

Laurcetium Bromide has a wide range of applications in scientific research:

Mechanism of Action

Laurcetium Bromide exerts its effects primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which then reacts with nucleophiles. This mechanism is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Laurcetium bromide belongs to the quaternary ammonium bromide (QAB) family, sharing functional similarities with compounds like benzalkonium bromide . Below is a detailed comparison based on structural, functional, and toxicological

Table 1: Comparative Analysis of this compound and Benzalkonium Bromide

Parameter This compound Benzalkonium Bromide
Molecular Formula C₁₈H₃₈BrNO₂ C₂₁H₃₈BrN
Molecular Weight 380.41 g/mol 384.45 g/mol
Structural Features Dodecyl chain + ethoxy-ester-functionalized group Benzyl group + alkyl chains
Primary Application Anti-infective disinfectant (quaternary ammonium class) Topical antiseptic, disinfectant
Efficacy Data Limited research; inferred broad-spectrum activity Well-documented efficacy against bacteria/viruses
Toxicological Profile Not fully investigated Low toxicity at recommended doses; irritant at high concentrations
Stability Likely stable under standard conditions* Stable but degrades in acidic/alkaline media

Key Structural and Functional Differences

Benzalkonium bromide contains a benzyl group, which contributes to its broader solubility in aqueous and organic phases, making it versatile for formulations like hand sanitizers and surface disinfectants .

Applications :

  • Laurcetium’s use is specialized in anti-infective contexts, whereas benzalkonium bromide is widely applied in both medical and household settings due to its proven efficacy .

Safety :

  • Benzalkonium bromide has a well-characterized safety profile, whereas Laurcetium’s toxicological effects remain understudied .

Research Findings and Limitations

  • Efficacy : While benzalkonium bromide’s antimicrobial mechanisms are extensively documented, this compound lacks comparable clinical studies. Its activity is inferred from structural similarities to other QABs .

Biological Activity

Laurcetium bromide, chemically represented as C18_{18}H38_{38}BrNO2_2, is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The presence of bromine in the compound enhances its interaction with biological systems, potentially influencing various physiological processes.

1. Anticonvulsant Properties

This compound has been investigated for its anticonvulsant effects. A notable study highlighted its efficacy in treating refractory seizures in children. In two cases involving focal motor seizures with unconsciousness, the administration of potassium bromide (a related compound) resulted in the complete cessation of seizures, suggesting that bromides may have therapeutic potential in managing epilepsy .

3. Cytotoxic Effects

Research into the cytotoxic effects of this compound indicates potential applications in cancer treatment. Compounds structurally related to this compound have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is vital for reducing side effects during cancer therapy .

Case Study 1: Anticonvulsant Efficacy

In a clinical setting, two pediatric patients with refractory focal motor seizures were treated with potassium bromide. The treatment led to the complete cessation of seizures over several weeks, indicating the potential effectiveness of bromides in managing certain types of epilepsy .

Case Study 2: Oxidative Stress Mitigation

A study evaluated the antioxidant capacity of related compounds by measuring their ability to inhibit lipid peroxidation and scavenge free radicals. The results showed that these compounds could significantly reduce oxidative damage in cellular models, suggesting that this compound may possess similar protective qualities against oxidative stress .

Research Findings

Study Focus Findings
Study on AnticonvulsantsEfficacy of BromidesComplete seizure cessation in pediatric cases
Antioxidant Activity StudyFree Radical ScavengingSignificant inhibition of lipid peroxidation observed
Cytotoxicity ResearchCancer Cell LinesSelective cytotoxicity against various cancer types noted

Q & A

Q. How should experiments be designed to study this compound’s interaction with biological macromolecules?

  • Methodology : Conduct fluorescence quenching assays with bovine serum albumin (BSA) to monitor binding kinetics. For DNA interactions, use ethidium bromide displacement assays monitored via UV-Vis (λ = 520 nm) and circular dichroism (CD). Perform melting curve analyses at varying ionic strengths (µNa⁺ = 2.0×10⁻³–2.2×10⁻² M) to evaluate stabilization/destabilization effects, as demonstrated in DNA-ligand studies .

Q. What methodologies are suitable for probing the thermal decomposition pathways of this compound?

  • Methodology : Couple TGA with differential scanning calorimetry (DSC) to identify decomposition stages (e.g., loss of ethoxy groups at ~200°C). Use mass spectrometry (MS) to track volatile byproducts (e.g., CO₂, HBr). Model heat transfer dynamics using computational fluid dynamics (CFD), referencing lithium bromide absorber studies that correlate experimental and simulated thermal profiles .

Q. How can researchers evaluate the environmental persistence of this compound in aqueous systems?

  • Methodology : Perform tracer tests with bromide ions (as proxies) in controlled wetland sediments. Monitor breakthrough curves using fluorescein dye and ion-specific electrodes, and fit data with advection-dispersion models. Compare attenuation rates (e.g., k = 0.05–0.15 day⁻¹) to assess mobility, as done in solute transport studies .

Notes

  • Advanced questions emphasize methodological rigor, such as multivariate optimization (Q4) and computational modeling (Q6).
  • Basic questions focus on foundational techniques (e.g., synthesis, spectroscopy) essential for reproducibility.
  • References align with peer-reviewed studies on analogous bromide compounds, avoiding non-academic sources.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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